
1-(2-Methoxyethyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It is commonly used in scientific research for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function. It has also been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methoxyethyl)-1,2,4-triazole in lab experiments is its unique properties. It has been shown to have a variety of biochemical and physiological effects, which can be useful in studying the function of certain enzymes and proteins. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 1-(2-Methoxyethyl)-1,2,4-triazole in scientific research. One direction is to further investigate its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, it could be used as a building block for the synthesis of new compounds with unique properties.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It has been shown to have a variety of applications, including as a ligand for metal complexes, a building block for the synthesis of other compounds, and a biochemical tool to study the function of certain enzymes and proteins. While its mechanism of action is not well understood, it has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. There are several future directions for the use of this compound in scientific research, including further investigation of its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-1,2,4-triazole has been widely used in scientific research for its unique properties. It has been used as a ligand for metal complexes, as well as a building block for the synthesis of other compounds. It has also been used as a biochemical tool to study the function of certain enzymes and proteins.
Propriétés
Numéro CAS |
106535-15-3 |
|---|---|
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3O/c1-9-3-2-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
Clé InChI |
VWKRETYHNRHOMT-UHFFFAOYSA-N |
SMILES |
COCCN1C=NC=N1 |
SMILES canonique |
COCCN1C=NC=N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




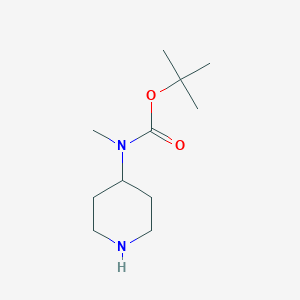
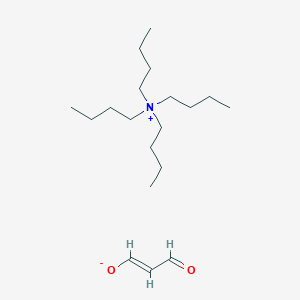
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)


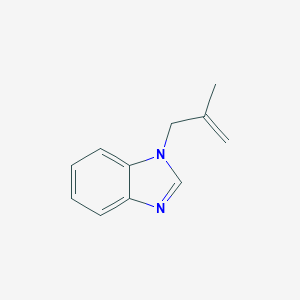
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
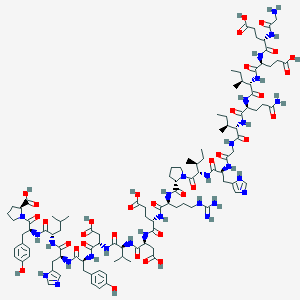
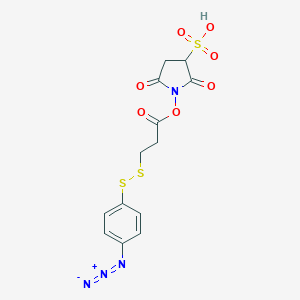

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
